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Compound of Interest

Compound Name:
6-Chloro-1-benzofuran-7-

carboxylic acid

CAS No.: 379230-47-4

Cat. No.: B1629731

Get Quote

Executive Summary
In fragment-based drug discovery (FBDD), the benzofuran-7-carboxylic acid scaffold

represents a privileged structure, functioning as a bioisostere of salicylic acid and anthranilic

acid. Unlike the more common 2- or 3-carboxylic acid isomers, the 7-position offers a unique

vector for engaging solvent-exposed residues in kinase pockets or mimicking the phosphate-

binding pharmacophore in enzymatic targets.

This guide objectively compares the solid-state properties, crystal packing motifs, and

physicochemical profiles of the 6-substituted benzofuran-7-carboxylic acid series against its

primary heteroaromatic alternatives: Indole-7-carboxylic acid (hydrogen bond donor) and

Benzothiophene-7-carboxylic acid (lipophilic surrogate).

Structural Analysis & Crystallographic Motifs
The utility of a scaffold in solid-state formulation and ligand binding is dictated by its ability to

form stable hydrogen bond networks.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1629731#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1629731?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Core Interaction: Carboxylic Acid Dimerization
In the crystalline state, benzofuran-7-carboxylic acids predominantly adopt the

Centrosymmetric Dimer motif (

graph set). This is driven by strong intermolecular hydrogen bonds between carboxyl groups.

Space Group: Typically Monoclinic (

) or Triclinic (

) depending on the 6-substituent.

Planarity: The benzofuran core is inherently planar. However, substitution at the 6-position

introduces steric strain, forcing the 7-COOH group to rotate out of the aromatic plane.

Comparative Packing Analysis

Feature
Benzofuran-7-COOH

(Target)
Indole-7-COOH

(Alternative 1)

Benzothiophene-7-

COOH (Alternative
2)

H-Bond Donor Carboxyl (-OH) only
Carboxyl (-OH) +

Indole (-NH)
Carboxyl (-OH) only

Packing Motif

Planar Sheets:

Stabilized by

-

stacking (3.4 Å).

Weak C-H···O

interactions.

3D Network: Strong

N-H···O interactions

disrupt simple sheet

packing, leading to

higher MPs.

Herringbone: Sulfur-

mediated interactions

often lead to non-

planar herringbone

packing.

Solubility

Moderate: Lipophilic

core but lacks strong

lattice energy of

indoles.

Low: High lattice

energy due to extra H-

bonds reduces

solubility.

Very Low: High

lipophilicity (LogP >

2.5) limits aqueous

solubility.

Bioisosterism
Mimics Salicylic Acid

(if 6-OH present).

Mimics Anthranilic

Acid.
Mimics Naphthalene.
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Critical Insight: If your target requires a planar ligand to slot into a narrow cleft, Benzofuran-7-

COOH is superior to Indole-7-COOH, as the latter often adopts twisted conformations in the

solid state to satisfy the N-H hydrogen bond donor requirements.

The "Ortho-Effect": Impact of 6-Substitution
The 6-position is critical for modulating the conformation of the 7-carboxylic acid. This "ortho-

effect" dictates both crystal density and biological affinity.

6-H (Unsubstituted): The carboxyl group remains coplanar with the ring (torsion angle < 5°),

maximizing

-conjugation.

6-Methoxy (-OMe): Induces an Intramolecular Hydrogen Bond (S(6) motif) between the ether

oxygen and the carboxyl proton. This locks the conformation, reducing entropic penalty upon

binding but lowering solubility.

6-Chloro/Bromo (-X): Steric repulsion forces the carboxyl group to twist (~30-45°) out of the

plane. This disrupts efficient crystal packing, often lowering the melting point and increasing

solubility relative to the planar variants.

Visualizing the Structure-Property Logic
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Select 6-Substituent

6-H (Unsubstituted) 6-Methoxy (-OMe) 6-Cl/Br (Halogen)

Planar Conformation
(High Conjugation)

Intramolecular H-Bond
(Conformational Lock)

Steric Twist
(Non-Planar)

Tight Pi-Stacking
High MP, Low Sol

Pre-organized for Binding
(Salicylic Mimic)

Disrupted Lattice
Improved Solubility

Click to download full resolution via product page

Figure 1: Decision tree for selecting 6-substituents based on desired physicochemical

outcomes.

Experimental Protocol: Synthesis & Crystallization
To obtain high-quality single crystals for X-ray diffraction (SC-XRD) of 6-substituted

benzofuran-7-carboxylic acids, a controlled hydrolysis and slow-evaporation method is

required.

Objective: Synthesize 6-methoxybenzofuran-7-carboxylic acid and grow diffraction-quality

crystals.

Step 1: Hydrolysis of the Ester Precursor
Reagents: Methyl 6-methoxybenzofuran-7-carboxylate (1.0 eq), LiOH (3.0 eq), THF/Water

(3:1).

Procedure:

Dissolve the methyl ester in THF/Water.
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Add LiOH and stir at 60°C for 4 hours (Monitor via TLC, eluent 30% EtOAc/Hex).

Acidify with 1M HCl to pH 2. The carboxylic acid will precipitate.

Filter and wash with cold water. Yield: Typically >90%.[1]

Step 2: Crystal Growth (Slow Evaporation)
Solvent System: Ethanol/Water (9:1) or Acetonitrile.

Method:

Dissolve 20 mg of the purified acid in 2 mL of warm ethanol.

Filter the solution through a 0.45

m PTFE syringe filter into a clean vial (removes nucleation sites).

Cover the vial with parafilm and poke 3-4 small holes.

Allow to stand undisturbed at room temperature (20-25°C) for 3-5 days.

Expected Result: Colorless prisms or needles suitable for XRD.

Synthesis Workflow Diagram

Methyl 6-sub-benzofuran
-7-carboxylate

Hydrolysis
(LiOH, THF/H2O, 60°C)

Acidification
(HCl to pH 2)

Isolation
(Precipitate)

Recrystallization
(EtOH/H2O Slow Evap)

SC-XRD Analysis
(P21/c or P-1)

Click to download full resolution via product page

Figure 2: Optimized workflow for the synthesis and crystallization of benzofuran-7-carboxylic

acids.

Physicochemical Data Comparison
The following table aggregates experimental and calculated data for the 7-carboxylic acid

scaffold variants.
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Property Benzofuran-7-COOH
6-Methoxy-

Benzofuran-7-COOH
Indole-7-COOH

MW ( g/mol ) 162.14 192.17 161.16

LogP (Calc) 1.90 1.95 1.65

TPSA (

)
50.44 59.67 52.00

pKa (Acid) ~3.5
~3.8 (Electron

donating OMe)
~4.1

Melting Point 193-196°C 205-210°C (Predicted) 215-218°C

Crystal Density ~1.43 g/cm³ ~1.48 g/cm³ ~1.45 g/cm³

Space Group (Typical) (Triclinic)

Data Interpretation:

TPSA (Topological Polar Surface Area): The benzofuran scaffold has a lower TPSA than the

6-methoxy variant. If blood-brain barrier (BBB) penetration is required, the unsubstituted

benzofuran is superior (TPSA < 90

is ideal for CNS).

Acidity (pKa): The 6-methoxy group is electron-donating by resonance, slightly destabilizing

the carboxylate anion, making the acid weaker (higher pKa) than the unsubstituted parent.

This is crucial for salt selection (e.g., sodium vs. lysine salts).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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